molecular formula C20H20N2O B12432440 (2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylene)cyclohexanone

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylene)cyclohexanone

Cat. No.: B12432440
M. Wt: 304.4 g/mol
InChI Key: MMBSCBVEHMETSA-UHFFFAOYSA-N
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Description

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one is a synthetic organic compound characterized by its unique structure, which includes a cyclohexanone core with ethyl and pyridinylmethylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one typically involves the condensation of cyclohexanone with pyridine-3-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The pyridinylmethylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of pyridinylmethyl alcohols.

    Substitution: Formation of substituted pyridinylmethyl derivatives.

Scientific Research Applications

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory or cancer pathways.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2E,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one
  • (2E,6E)-4-tert-butyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one

Uniqueness

Compared to similar compounds, (2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one may exhibit unique properties due to the presence of the ethyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBSCBVEHMETSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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